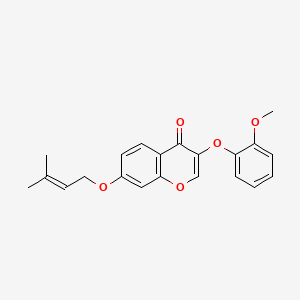

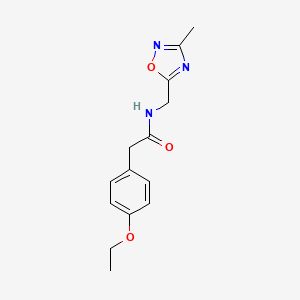

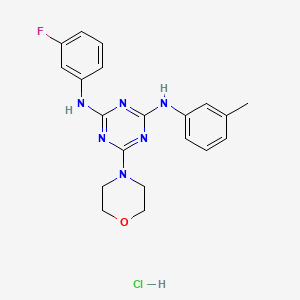

![molecular formula C20H18N2O4 B2441028 N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1206997-26-3](/img/structure/B2441028.png)

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. It is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis . Benzodioxole compounds, including this one, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation . These reactions can be conducted using either stannic chloride or indium (III) chloride .Scientific Research Applications

- The compound has been explored for its potential as an anticancer agent. Researchers have designed and synthesized a series of molecular hybrids featuring the quinoline scaffold tethered with a 2-(arylamido)cinnamide moiety. These hybrids significantly inhibited the growth of HepG2 cancer cells, with IC50 values ranging from 2.46 to 41.31 mM . Notably, one specific hybrid, 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline (6e) , displayed potent activity and was chosen for further mechanistic investigations. Its antiproliferative action correlated well with its ability to inhibit tubulin polymerization, a crucial process for cancer cell division . Additionally, this hybrid induced apoptotic cell death within the HepG2 cell line .

- Tubulin polymerization is essential for microtubule formation, which plays a critical role in cellular functions. The compound’s ability to inhibit tubulin polymerization makes it a promising target for anticancer drug development. By disrupting microtubule dynamics, it interferes with cancer cell division and growth .

- The most potent hybrid (6e) demonstrated significant modification in the cellular cycle distribution. This alteration could impact cancer cell proliferation and survival .

- The same hybrid (6e) provoked apoptotic death within the HepG2 cell line. Mechanistically, it led to substantial upregulation of active caspase 9, a key player in apoptosis .

- Quinolines, including this compound, play a crucial role in C–H bond activation reactions. They serve as classical bidentate directing groups or ligands in these processes .

- Given its unique structure, the compound may serve as a scaffold for designing novel drugs targeting specific cellular processes. Researchers can explore modifications to enhance its selectivity and efficacy .

Anticancer Activity

Tubulin Polymerization Inhibition

Cell Cycle Modulation

Apoptosis Induction

C–H Bond Activation Reactions

Potential Drug Design Scaffold

properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-20(15-7-8-16-18(12-15)26-13-25-16)22-10-3-11-24-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12H,3,10-11,13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLDJIFVNLYKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2440956.png)

![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride](/img/structure/B2440962.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)